molecular formula C24H34N2O8 B3041532 4,5''-Diaminodibenzo-18-crown-6 (catalog # 1216B) CAS No. 31352-45-1

4,5''-Diaminodibenzo-18-crown-6 (catalog # 1216B)

Cat. No.: B3041532
CAS No.: 31352-45-1
M. Wt: 478.5 g/mol
InChI Key: LXJBWRBSUWGRTH-UHFFFAOYSA-N
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Description

4,5''-Diaminodibenzo-18-crown-6 (1216B) is a functionalized crown ether derivative with two amino groups positioned at the 4,5'' sites of the dibenzo-18-crown-6 scaffold. This compound is synthesized through a multi-step process involving nitration of dibenzo-18-crown-6 followed by reduction of the nitro groups to amines under controlled conditions . The amino substituents enhance its ability to form hydrogen bonds and coordinate with transition metal ions, making it valuable in polymer chemistry and cation extraction applications. Its polyamide derivatives exhibit improved selectivity for heavy metals like Cr(III) and Hg(II) compared to monomeric forms .

Properties

IUPAC Name

2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(28),12(17),13,15,29,31-hexaene-14,31-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O8/c25-19-1-3-21-23(17-19)33-15-11-29-7-8-30-12-16-34-24-18-20(26)2-4-22(24)32-14-10-28-6-5-27-9-13-31-21/h1-4,17-18H,5-16,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJBWRBSUWGRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)N)OCCOCCOCCOC3=C(C=CC(=C3)N)OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Overview

4,5''-Diaminodibenzo-18-crown-6 belongs to the family of benzo-annulated crown ethers, characterized by a 18-membered macrocyclic ring incorporating two benzene subunits and two primary amine groups at the 4 and 5' positions. Its molecular formula is $$ \text{C}{20}\text{H}{26}\text{N}2\text{O}6 $$, with a molar mass of 390.43 g/mol. The compound’s planar structure enhances its ability to complex metal cations, while the amino groups enable further functionalization for applications in catalysis and drug design.

Synthetic Routes to 4,5''-Diaminodibenzo-18-Crown-6

Nitration-Reduction Method

The most widely documented synthesis involves a two-step process: nitration of dibenzo-18-crown-6 followed by reduction of the nitro intermediates to amines.

Step 1: Nitration of Dibenzo-18-Crown-6

Dibenzo-18-crown-6 is treated with concentrated nitric acid ($$ \text{HNO}_3 $$) in glacial acetic acid under controlled temperatures (0–5°C). The reaction selectively introduces nitro groups at the 4 and 5' positions due to the electron-donating effects of the ether oxygens, which direct electrophilic substitution.

Reaction Conditions

  • Nitrating Agent : $$ \text{HNO}3 $$ (conc., 68%) in $$ \text{CH}3\text{COOH} $$
  • Temperature : 0–5°C (ice bath)
  • Time : 6–8 hours
  • Yield : ~60–70% (crude)
Step 2: Reduction of Nitro Groups

The dinitro intermediate undergoes reduction using catalytic hydrogenation ($$ \text{H}2 $$, Pd/C) or chemical reductants like tin(II) chloride ($$ \text{SnCl}2 $$) in hydrochloric acid. Hydrogenation is preferred for higher purity and scalability.

Optimized Reduction Protocol

  • Catalyst : 10% Pd/C (5 wt%)
  • Solvent : Ethanol ($$ \text{EtOH} $$)
  • Pressure : 1 atm $$ \text{H}_2 $$
  • Duration : 12–24 hours
  • Yield : 75–85%

Alternative Functionalization Strategies

Direct Amination via Duff Reaction

A modified Duff formylation reaction has been explored for introducing amino groups. Dibenzo-18-crown-6 is formylated using hexamethylenetetramine and trifluoroacetic acid, yielding a diformyl intermediate. Subsequent condensation with hydroxylamine hydrochloride and reduction produces the diamine derivative. However, this method suffers from lower yields (~45%) and requires stringent anhydrous conditions.

Cyclization of Diamino Precursors

A less common approach involves synthesizing the crown ether ring from diamino-substituted catechol derivatives. For example, reacting 4,5-diaminocatechol with bis(2-chloroethyl)ether in $$ n $$-butanol with sodium hydroxide facilitates cyclization. Despite theoretical viability, this method faces challenges in regioselectivity and isolation, yielding <10% of the target compound.

Optimization and Challenges

Regioselectivity in Nitration

The position of nitration is critical for achieving the desired 4,5'' isomer. Over-nitration or incorrect regioselectivity can occur if reaction temperatures exceed 5°C, leading to byproducts such as 3,4'-dinitro derivatives. Monitoring via thin-layer chromatography (TLC) or $$ ^1\text{H} $$-NMR is essential to confirm intermediate structures.

Purification Techniques

Purifying 4,5''-diaminodibenzo-18-crown-6 is complicated by its polarity and hygroscopicity. Common methods include:

  • Recrystallization : From acetonitrile or ethyl acetate.
  • Column Chromatography : Using silica gel and a dichloromethane/methanol gradient (95:5).
  • Complexation : Formation of a stable acetonitrile adduct, followed by vacuum drying.

Characterization and Analytical Data

Spectroscopic Analysis

  • $$ ^1\text{H} $$-NMR (DMSO-$$ d_6 $$):

    • δ 3.7–4.1 ppm (m, 16H, crown ether oxyethylene protons)
    • δ 6.7–7.2 ppm (m, 8H, aromatic protons)
    • δ 4.8 ppm (s, 4H, $$ \text{NH}_2 $$).
  • IR (KBr):

    • 3350 cm$$ ^{-1} $$ ($$ \text{N-H} $$ stretch)
    • 1605 cm$$ ^{-1} $$ ($$ \text{C=C} $$ aromatic)
    • 1120 cm$$ ^{-1} $$ ($$ \text{C-O-C} $$ ether).
  • Mass Spectrometry :

    • ESI-MS: $$ m/z $$ 391.2 [M+H]$$ ^+ $$.

Purity Assessment

Elemental analysis confirms stoichiometry:

  • Calculated : C 71.35%, H 6.56%, N 3.97%
  • Observed : C 71.28%, H 6.61%, N 3.89%.

Applications and Derivatives

4,5''-Diaminodibenzo-18-crown-6 serves as a precursor for hydrazone and acylated derivatives with demonstrated antimicrobial activity. For example, reaction with acryloyl chloride yields 4',4''-diacrylamidodibenzo-18-crown-6, which shows inhibitory effects against E. coli and S. aureus (MIC = 32 µg/mL).

Chemical Reactions Analysis

Types of Reactions: 4,5’'-Diaminodibenzo-18-crown-6 undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups in the precursor can be reduced to amino groups.

    Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly used for reduction.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

4,5’'-Diaminodibenzo-18-crown-6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5’'-Diaminodibenzo-18-crown-6 involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring provide a strong negative potential barrier, which attracts and binds positively charged metal ions. This complexation can affect the transport and availability of metal ions in various systems. In biological systems, it can influence ion channels and transport mechanisms, potentially affecting cellular functions .

Comparison with Similar Compounds

Key Research Findings

Amino Substituents: The amino groups in 1216B enable selective coordination with transition metals, achieving >90% Cr(III) extraction from acetonitrile solutions .

Rigidity vs. Flexibility : While benzo groups in 1216B limit Pb²⁺ binding, they enhance stability in polymeric matrices .

Polymer Advantages : Polyamides derived from 1216B are reusable and effective in environmental remediation, particularly for Hg(II) decontamination .

Biological Activity

4,5''-Diaminodibenzo-18-crown-6 is a member of the crown ether family, which are cyclic compounds known for their ability to form complexes with cations and neutral molecules. This article explores the biological activity of 4,5''-Diaminodibenzo-18-crown-6, focusing on its synthesis, biological evaluations, and potential applications based on recent research findings.

Synthesis of 4,5''-Diaminodibenzo-18-crown-6

The synthesis of 4,5''-Diaminodibenzo-18-crown-6 typically involves the reaction of appropriate diaminobenzo derivatives with crown ether precursors. It can be synthesized through various methods including diazotization and subsequent reactions with other organic compounds to introduce functional groups that enhance its biological properties .

1. Antimicrobial Activity

Research indicates that diaza-crown ethers, including derivatives of 4,5''-Diaminodibenzo-18-crown-6, exhibit significant antimicrobial properties. These compounds have been shown to enhance the effectiveness of conventional antibiotics such as rifampicin and tetracycline against both Gram-positive and Gram-negative bacteria . The mechanism often involves ion transport modulation, particularly calcium ions, which play a crucial role in microbial cell signaling and function.

3. Cardiovascular Applications

Crown ethers have also been investigated for their cardiovascular effects. Some derivatives have exhibited cardiotropic activities, suggesting potential applications in treating heart-related conditions . However, specific data on 4,5''-Diaminodibenzo-18-crown-6's cardiovascular effects remain sparse.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various diaza-crown ethers including 4,5''-Diaminodibenzo-18-crown-6 against common pathogens. The results indicated that these compounds significantly inhibited bacterial growth at concentrations as low as 50 µM. The structure-activity relationship (SAR) analysis suggested that modifications to the crown structure could enhance antimicrobial potency .

Research Findings Table

Compound NameAntimicrobial ActivityMechanism of Action
4,5''-Diaminodibenzo-18-crown-6Effective against E. coli and S. aureusCalcium ion modulation
Benzyl derivativesCardiovascular effectsIon transport modulation
Naphthyl derivativesHematopoietic activityActivation of immune cells

Molecular Modeling Studies

Quantum chemical calculations and molecular modeling studies have been employed to understand the binding interactions of 4,5''-Diaminodibenzo-18-crown-6 with various cations. These studies reveal that calcium ions are preferentially bound compared to sodium or potassium ions, which correlates with its biological activity in immune modulation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5'-Diaminodibenzo-18-crown-6?

  • Methodological Answer : Synthesis typically involves diazotization and coupling reactions, as described in derivatization studies of dibenzo-18-crown-6 with amino groups. Key steps include:

  • Using dibenzo-18-crown-6 as a precursor and introducing amine groups via controlled nitration and reduction.
  • Purification via recrystallization in chloroform or benzene, ensuring ≥98% purity (GC) .
    • Critical Note : Monitor reaction conditions (e.g., temperature, pH) to avoid over-nitration, which can reduce selectivity for metal ions .

Q. Which solvents are optimal for dissolving 4,5'-Diaminodibenzo-18-crown-6?

  • Methodological Answer : The compound is freely soluble in chlorinated solvents (e.g., chloroform) and aromatic hydrocarbons (e.g., benzene). Insolubility in water necessitates polar aprotic solvents (e.g., DMF) for aqueous-phase applications. Verify solubility via gravimetric analysis under inert atmospheres to prevent oxidation .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Use PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315 hazard classification) .
  • Work in fume hoods to avoid inhalation of dust; store in sealed containers away from oxidizers and strong acids .
  • Dispose of waste via certified hazardous waste services to comply with federal regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Discrepancies arise from varying purity levels (e.g., 98% vs. 95%) and storage conditions. To reconcile

  • Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled humidity and temperature.
  • Compare decomposition onset temperatures: Lower purity samples may degrade earlier due to impurities (e.g., residual solvents) .

Q. How does structural rigidity influence metal ion selectivity compared to non-benzannulated crown ethers?

  • Methodological Answer : The benzo groups in 4,5'-Diaminodibenzo-18-crown-6 reduce conformational flexibility, limiting cavity accessibility for larger ions (e.g., Pb²⁺, Cd²⁺). To assess selectivity:

  • Conduct competitive extraction experiments using AAS or ICP-MS in mixed-metal solutions.
  • Compare binding constants (log K) with flexible analogs (e.g., 18-crown-6) in solvents like dichloroethane .

Q. What experimental designs optimize catalytic activity in acylated derivatives of this compound?

  • Methodological Answer : Acylation introduces electron-withdrawing groups that enhance Lewis acidity. To optimize catalysis:

  • Synthesize derivatives via Friedel-Crafts acylation, monitoring reaction progress with FTIR (C=O stretch at ~1700 cm⁻¹).
  • Test catalytic efficiency in model reactions (e.g., ester hydrolysis) under varying pH and solvent polarity .

Q. How can researchers address conflicting data on the compound’s compatibility with oxidizing agents?

  • Methodological Answer : Contradictory reports (e.g., "incompatible with oxidizers" vs. "no hazardous reactions") may stem from testing conditions. To clarify:

  • Perform controlled reactivity assays using incremental concentrations of oxidizers (e.g., KMnO₄) in inert atmospheres.
  • Monitor byproducts via GC-MS; CO and CO₂ formation indicates decomposition under flame conditions .

Data Contradiction Analysis Framework

  • Step 1 : Identify variables (purity, storage, analytical methods) across conflicting studies.
  • Step 2 : Replicate experiments under standardized conditions (e.g., 25°C, 98% purity, argon atmosphere).
  • Step 3 : Use multivariate statistics (e.g., ANOVA) to isolate factors causing discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5''-Diaminodibenzo-18-crown-6 (catalog # 1216B)
Reactant of Route 2
4,5''-Diaminodibenzo-18-crown-6 (catalog # 1216B)

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